KL1333
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KL1333 是一种口服小分子有机化合物,可作为烟酰胺腺嘌呤二核苷酸 (NAD) 水平的调节剂。 它在改善能量代谢和线粒体功能方面显示出前景,特别是在线粒体疾病(如线粒体脑肌病、乳酸酸中毒和卒中样发作 (MELAS))的背景下 .
科学研究应用
KL1333 已被广泛研究,以探索其在治疗线粒体疾病方面的潜在治疗应用。 它在改善线粒体功能、提高三磷酸腺苷 (ATP) 水平和降低来自 MELAS 患者细胞的乳酸和活性氧 (ROS) 水平方面显示出疗效 。 此外,this compound 已被研究用于其增强线粒体生物发生和功能的潜力,使其成为治疗各种线粒体功能障碍的有希望的候选者 .
作用机制
KL1333 通过调节细胞内 NAD 的水平发挥作用。它与 NAD(P)H:醌氧化还原酶 1 反应,导致 NADH 氧化为 NAD。 这种 NAD 水平的升高触发了几个关键信号通路(包括 SIRT1 和 AMP 活化蛋白激酶 (AMPK) 通路)的激活 。 这些通路随后激活过氧化物酶体增殖物激活受体γ共激活因子 1-α (PGC-1α),它在线粒体生物发生和功能中起着至关重要的作用 .
准备方法
KL1333 是通过一系列涉及特定底物和催化剂的有机反应合成的。确切的合成路线和反应条件是专有的,尚未在公开文献中完全披露。 已知 this compound 与 NAD(P)H:醌氧化还原酶 1 (NQO1) 作为底物反应,通过 NADH 氧化导致细胞内 NAD 水平升高 .
化学反应分析
KL1333 经历了几种类型的化学反应,主要涉及氧化。 它充当 NAD(P)H:醌氧化还原酶 1 的底物,导致 NADH 氧化为 NAD 。这种反应对于其在调节细胞能量代谢中的作用至关重要。该反应形成的主要产物是 NAD,它在细胞能量产生和代谢中起着核心作用。
相似化合物的比较
KL1333 在调节 NAD 水平和改善线粒体功能方面独树一帜。它已与其他化合物(如依达拉奉和辅酶 Q10 (CoQ10))进行比较,这些化合物也针对线粒体功能。 与这些化合物相比,this compound 显示出明显更高的 NADH 氧化活性,使其成为细胞能量代谢更有效的调节剂 。类似的化合物包括:
- 依达拉奉
- 辅酶 Q10 (CoQ10)
属性
IUPAC Name |
2-propan-2-yl-3H-benzo[e]benzimidazole-4,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-7(2)14-15-10-8-5-3-4-6-9(8)12(17)13(18)11(10)16-14/h3-7H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFWITSBVLLDCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1800405-30-4 |
Source
|
Record name | KL-1333 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800405304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KL-1333 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2ZOL5UGM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does KL1333 interact with its target and what are the downstream effects?
A: this compound interacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) as a substrate. [] This interaction leads to the oxidation of NADH, thereby increasing intracellular NAD+ levels. The elevation of NAD+ levels, in turn, activates SIRT1 and AMPK, which subsequently activate PGC-1α. [] This signaling cascade ultimately results in improved mitochondrial biogenesis and function. []
Q2: What is the evidence for this compound's efficacy in a disease model?
A: Research using fibroblasts derived from a patient with MELAS (Mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes) demonstrated this compound’s potential. [] Specifically, this compound treatment led to:
- Increased ATP levels: Addressing the energy deficiency often observed in MELAS. []
- Decreased lactate levels: Indicating improved metabolic function. []
- Decreased ROS levels: Suggesting a reduction in oxidative stress. []
- Enhanced mitochondrial function: Including increased mitochondrial mass, membrane potential, and oxidative capacity. []
Q3: What are the next steps in this compound research?
A3: While promising in vitro results have been obtained, further research is crucial to fully elucidate this compound's therapeutic potential:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。